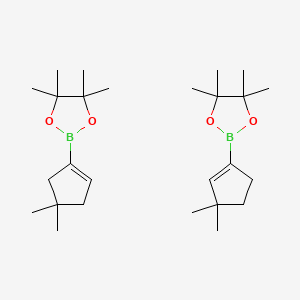
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring with dimethyl substituents. They are used in various chemical reactions, particularly in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic acid or boronate esters. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and may require an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compounds are then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom back to its original state or to other boron-containing species.
Substitution: The compounds can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing species with lower oxidation states.
Substitution: Compounds with new functional groups replacing the boron atom.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in the synthesis of biologically active molecules and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of these compounds involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,4-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
These compounds are unique due to the presence of the dioxaborolane ring and the specific arrangement of the cyclopentene and dimethyl groups. This structure imparts unique reactivity and stability, making them valuable in various chemical processes.
Properties
Molecular Formula |
C26H46B2O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(3,3-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C13H23BO2/c2*1-11(2)8-7-10(9-11)14-15-12(3,4)13(5,6)16-14/h9H,7-8H2,1-6H3;7H,8-9H2,1-6H3 |
InChI Key |
VARZZUBSTAKLMQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


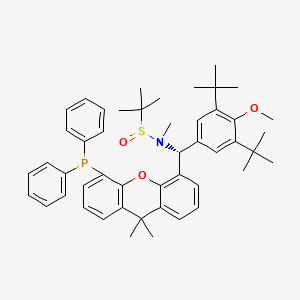
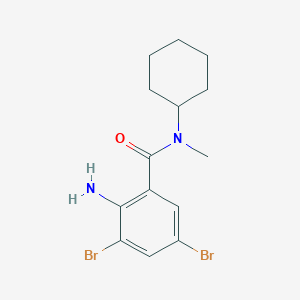
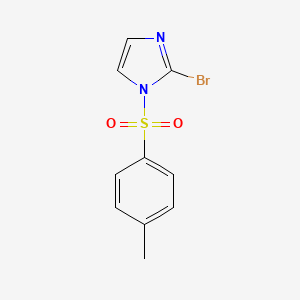
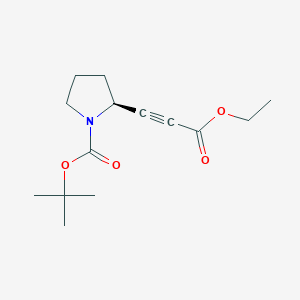
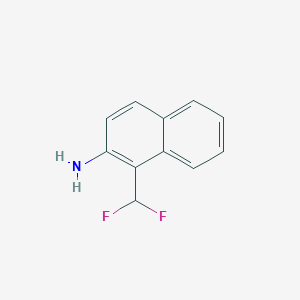
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
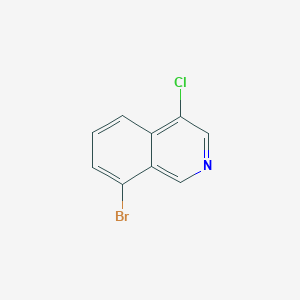
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
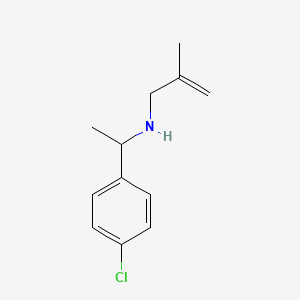
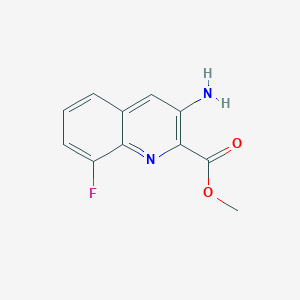
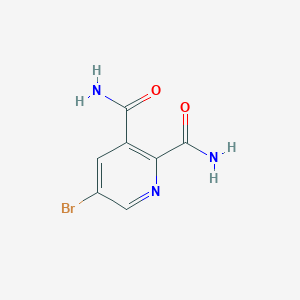
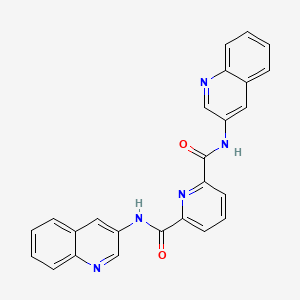
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
